7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Biginelli-type reaction mentioned above can be scaled up for industrial purposes, given its simplicity and efficiency. The reaction conditions, such as temperature and solvent, can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been recognized as a purine analog with cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitory activity . Additionally, it acts as a tyrosine kinase inhibitor, which is crucial for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: A bone morphogenetic protein receptor inhibitor.
Pyrazolo[5,1-b]quinazolines: Known for their potassium ATP channel opening properties.
Uniqueness
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its dual role as a cAMP phosphodiesterase inhibitor and a tyrosine kinase inhibitor. This dual functionality makes it a valuable compound for developing multifunctional drugs.
Properties
IUPAC Name |
7-oxo-2-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-9(13(18)19)7-14-11-6-10(15-16(11)12)8-4-2-1-3-5-8/h1-7,15H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORCMACWYLXFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=C(C(=O)N3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507925 | |
Record name | 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79039-20-6 | |
Record name | 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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